molecular formula C25H20F3N3O6S B2891369 Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 890887-37-3

Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2891369
CAS No.: 890887-37-3
M. Wt: 547.51
InChI Key: CRBNPAQFRCKRFI-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:

  • 2-(p-Tolyloxy)acetamido substituent at position 5, providing flexibility and hydrogen-bond donor/acceptor capabilities.
  • 4-(Trifluoromethoxy)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
  • Ethyl carboxylate at position 1, influencing solubility and bioavailability.

Properties

IUPAC Name

ethyl 5-[[2-(4-methylphenoxy)acetyl]amino]-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O6S/c1-3-35-24(34)21-18-13-38-22(29-19(32)12-36-16-8-4-14(2)5-9-16)20(18)23(33)31(30-21)15-6-10-17(11-7-15)37-25(26,27)28/h4-11,13H,3,12H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBNPAQFRCKRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its complex structure featuring multiple functional groups, which contribute to its biological activity. The presence of a trifluoromethoxy group and an acetamido moiety suggests potential interactions with various biological targets.

Pharmacological Profile

Anticancer Activity :
Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects :
Research has highlighted the neuroprotective potential of thieno[3,4-d]pyridazines. These compounds may exert their effects by modulating neuroinflammatory pathways and reducing oxidative stress, thus protecting neuronal cells from degeneration .

Anti-inflammatory Properties :
Compounds similar to this compound have been documented to inhibit pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been identified as inhibitors of HDACs, which play crucial roles in regulating gene expression related to cancer and inflammation .
  • Interaction with Specific Receptors : The trifluoromethoxy group may enhance binding affinity to certain receptors involved in cell signaling pathways, thereby modulating cellular responses .

Case Studies

  • Anticancer Activity in Cell Lines : In vitro studies have demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines. For example, a related thieno[3,4-d]pyridazine was shown to induce apoptosis in human breast cancer cells at nanomolar concentrations .
  • Neuroprotection in Animal Models : Experimental models have shown that administration of similar compounds leads to reduced neuronal loss and improved cognitive function following induced neurodegeneration .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerInhibition of cell proliferation
NeuroprotectionReduction in neuronal loss
Anti-inflammatoryDecrease in pro-inflammatory cytokines
HDAC InhibitionModulation of gene expression

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Comparisons

ETHYL 5-AMINO-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE (CAS: 123542-47-2)
  • Core similarity: Shares the thieno[3,4-d]pyridazine backbone.
  • Key differences: Substitution at position 5: Amino group vs. 2-(p-tolyloxy)acetamido. Position 3: Phenyl vs. 4-(trifluoromethoxy)phenyl.
  • The trifluoromethoxy group increases lipophilicity (ClogP ~3.5 vs. ~2.8 for phenyl), favoring membrane permeability. Molecular weight: Target compound (~525 g/mol) vs. 315.35 g/mol, which may affect solubility.
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Core difference: Tetrahydropyrimidine vs. dihydrothienopyridazine.
  • Key similarities :
    • Ethyl carboxylate ester.
    • Aromatic substituents (fluorophenyl, p-tolyl).
  • Impact: Thioxo group in the pyrimidine derivative may reduce solubility compared to the oxo group in the target compound.

Substituent-Driven Comparisons

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Structural contrast: Imidazopyridine core vs. thienopyridazine.
  • Key substituent parallels :
    • Nitrophenyl group (electron-withdrawing) vs. trifluoromethoxyphenyl.
    • Ethyl carboxylates.
  • Impact: The trifluoromethoxy group in the target compound is less polar than nitro, improving metabolic stability. The acetamido group in the target compound offers better hydrogen-bonding than the cyano group in the imidazopyridine derivative.
Pyrazolo[3,4-c]pyrazole Derivatives
  • Core difference: Pyrazole-fused systems vs. thienopyridazine.
  • Functional group parallels :
    • Ester groups (e.g., methyl carboxylate).
    • Aromatic substituents (e.g., pyridinyl).
  • Sulfur in the thieno ring may engage in unique interactions (e.g., sulfur-π or halogen bonding).
Metabolic Stability
  • The 4-(trifluoromethoxy)phenyl group in the target compound resists oxidative metabolism compared to simple phenyl () or fluorophenyl () groups .
  • The ethyl carboxylate may undergo hydrolysis more slowly than methyl esters (e.g., in ), prolonging half-life .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents ClogP
Target Compound Thieno[3,4-d]pyridazine ~525 4-Oxo, 2-(p-tolyloxy)acetamido, 4-(trifluoromethoxy)phenyl, ethyl carboxylate ~3.5
ETHYL 5-AMINO-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE Thieno[3,4-d]pyridazine 315.35 5-Amino, 3-phenyl, ethyl carboxylate ~2.8
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine ~360 2-Thioxo, 4-(2-fluorophenyl), p-tolyl, ethyl carboxylate ~3.1

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multistep pathways, typically starting with the formation of the thieno[3,4-d]pyridazine core followed by sequential functionalization. Key steps include:

  • Amidation : Introduction of the 2-(p-tolyloxy)acetamido group via coupling reagents (e.g., EDCI/HOBt) under anhydrous conditions .
  • Esterification : Ethyl ester formation at position 1, often requiring reflux in ethanol with acid catalysts .
  • Substituent introduction : The 4-(trifluoromethoxy)phenyl group is typically added early in the synthesis via nucleophilic substitution or Suzuki coupling . Optimization : Solvent choice (e.g., DMF for polar intermediates, toluene for reflux steps) and temperature control (60–120°C) are critical. Catalytic additives like DMAP improve acylation yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • NMR (¹H/¹³C) : Essential for confirming regiochemistry of substituents (e.g., distinguishing phenyl vs. pyridazine protons) and detecting trifluoromethoxy group splitting patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~600–650 range) and detects fragmentation patterns indicative of the ester and acetamido groups .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester/amide) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

The compound’s low aqueous solubility (due to hydrophobic aryl/trifluoromethoxy groups) necessitates:

  • Use of DMSO stock solutions (<1% v/v in cell culture to avoid cytotoxicity).
  • Solubility enhancement via co-solvents (e.g., PEG-400) or liposomal formulations for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from:

  • Metabolic stability : The trifluoromethoxy group enhances metabolic resistance compared to methoxy analogs, altering bioavailability .
  • Steric effects : Bulkier p-tolyloxy vs. smaller substituents (e.g., fluoro) impact target binding pockets. Methodology : Perform parallel assays with analogs (e.g., replacing p-tolyloxy with 4-fluorophenoxy) and use molecular docking to correlate steric/electronic profiles with activity .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : Use software like AutoDock Vina to map interactions between the trifluoromethoxy group and hydrophobic pockets in target enzymes (e.g., kinases) .
  • QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with activity trends. For example, electron-withdrawing groups (e.g., CF₃O) enhance binding affinity in certain enzyme families .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates .
  • Kinetic studies : Monitor enzyme inhibition via fluorescence-based substrates (e.g., FRET peptides for protease assays) .
  • CRISPR-Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Critical Analysis of Contradictions

  • Synthetic Yields : reports 78% yield for Suzuki coupling, while achieves 92% for similar steps. This discrepancy highlights the sensitivity of Pd catalysts to oxygen/moisture, necessitating strict inert conditions.
  • Biological Activity : The compound’s trifluoromethoxy group shows higher metabolic stability but lower cellular permeability than methoxy analogs (Table 1), requiring balanced design in drug development .

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